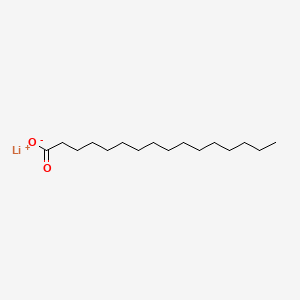
Lithium palmitate
Overview
Description
Lithium palmitate, also known as palmitic acid lithium salt, is an organic compound with the molecular formula CH₃(CH₂)₁₄COOLi. It is a lithium salt of palmitic acid, a common saturated fatty acid found in animals and plants. This compound is primarily used in the production of lithium-based greases and as a surfactant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium palmitate can be synthesized through the reaction of palmitic acid with lithium hydroxide. The reaction typically involves heating palmitic acid with an aqueous solution of lithium hydroxide until the reaction is complete. The product is then purified by recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced by the fusion method. This involves heating palmitic acid with lithium hydroxide at elevated temperatures to form the lithium salt. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other oxidation products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution Reactions: These reactions typically involve other metal salts or acids.
Major Products:
Oxidation: Lithium carbonate and other oxidation products.
Reduction: Various reduced forms of the compound.
Substitution: New metal salts or acids depending on the reagents used
Scientific Research Applications
Lithium palmitate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lithium compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and its potential use in drug delivery systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders.
Industry: Widely used in the production of lithium-based greases, which are essential for high-temperature and high-pressure applications .
Mechanism of Action
The mechanism of action of lithium palmitate involves its interaction with cellular membranes and enzymes. Lithium ions can modulate the activity of various enzymes, including those involved in signal transduction pathways. This modulation can affect neurotransmitter release and uptake, leading to potential therapeutic effects in mood disorders. The exact molecular targets and pathways are still under investigation, but it is known that lithium can influence the phosphatidylinositol signaling pathway and inhibit glycogen synthase kinase 3 .
Comparison with Similar Compounds
Sodium Palmitate: Sodium salt of palmitic acid, used in soap production and as a surfactant.
Potassium Palmitate: Potassium salt of palmitic acid, also used in soap production.
Lithium Stearate: Lithium salt of stearic acid, used in the production of lithium-based greases.
Comparison:
Lithium Palmitate vs. Sodium Palmitate: this compound has a higher melting point and is more thermally stable compared to sodium palmitate. It is also less soluble in water.
This compound vs. Potassium Palmitate: Similar to sodium palmitate, potassium palmitate is more soluble in water and has different thermal properties.
This compound vs. Lithium Stearate: Both compounds are used in the production of lithium-based greases, but lithium stearate has a higher molecular weight and different physical properties .
Properties
IUPAC Name |
lithium;hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKKVSCNHEFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885137 | |
| Record name | Hexadecanoic acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20466-33-5 | |
| Record name | Lithium palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8RD490NSE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)










![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)
